2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one
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Overview
Description
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorine and a methyl group, and a piperidine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl substituents.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor such as 2,6-dimethylpiperidine.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine rings through a propanone linker. This can be achieved using a variety of coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the propanone linker.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site and extent of oxidation.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE could be investigated for its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-propanone
- 2-(4-Methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-propanone
- 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-1-piperidino-1-propanone
Uniqueness
The uniqueness of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE lies in its specific substitution pattern on the pyrazole and piperidine rings. This particular arrangement of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22ClN3O |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H22ClN3O/c1-9-6-5-7-10(2)17(9)14(19)12(4)18-11(3)13(15)8-16-18/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
KCEVQOZVCUPCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C(C)N2C(=C(C=N2)Cl)C)C |
Origin of Product |
United States |
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